1-Benzyl-piperazine-2-carboxylic acid methyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-piperazine-2-carboxylic acid methyl ester hydrochloride is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of 1-Benzyl-piperazine-2-carboxylic acid methyl ester hydrochloride can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of piperazine derivatives . Industrial production methods often involve the use of high-yielding reactions and scalable processes to ensure the efficient production of the compound.
Chemical Reactions Analysis
1-Benzyl-piperazine-2-carboxylic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
1-Benzyl-piperazine-2-carboxylic acid methyl ester hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-piperazine-2-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. For example, piperazine derivatives are known to bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This interaction is crucial for its potential therapeutic effects.
Comparison with Similar Compounds
1-Benzyl-piperazine-2-carboxylic acid methyl ester hydrochloride can be compared with other piperazine derivatives, such as:
1-Benzyl-4-methylpiperazine: Similar in structure but with different substituents, leading to variations in biological activity.
1-Benzyl-4-phenylpiperazine: Contains a phenyl group, which may alter its interaction with biological targets.
1-Benzyl-4-ethylpiperazine: The ethyl group can influence its chemical reactivity and pharmacokinetic properties
Properties
CAS No. |
1246553-70-7 |
---|---|
Molecular Formula |
C13H19ClN2O2 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
methyl 1-benzylpiperazine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-13(16)12-9-14-7-8-15(12)10-11-5-3-2-4-6-11;/h2-6,12,14H,7-10H2,1H3;1H |
InChI Key |
SCFMFTHXAGYBSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNCCN1CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.